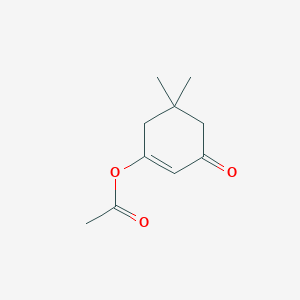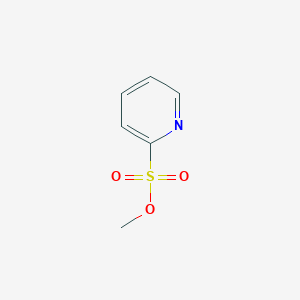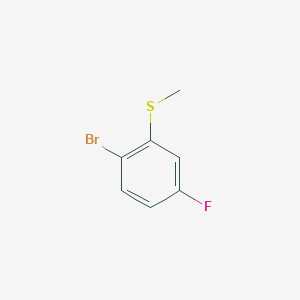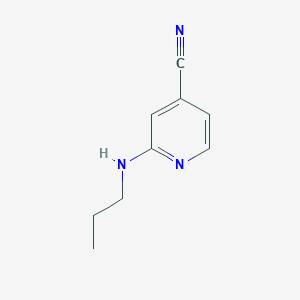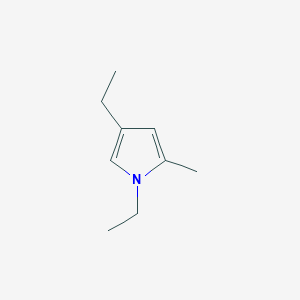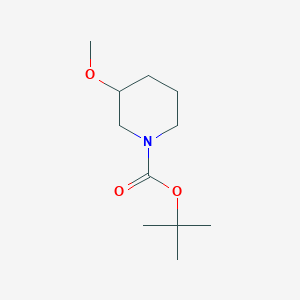![molecular formula C13H17NO B174295 Spiro[chroman-2,4'-piperidine] CAS No. 147372-85-8](/img/structure/B174295.png)
Spiro[chroman-2,4'-piperidine]
Übersicht
Beschreibung
Spiro[chroman-2,4’-piperidine] is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . It has been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals . It has been incorporated in a wide variety of pharmaceuticals, bio-chemicals, sometimes even in the generation of hits as well as lead molecules .
Synthesis Analysis
A spiro compound is usually formed by the simultaneous reactions of condensation and cyclization . A novel series of spiro[chroman-2,4’-piperidin]-4-one derivatives was synthesized and evaluated as cytotoxic agents against three human cancer cell lines .
Molecular Structure Analysis
Spiro[chroman-2,4’-piperidine]-4(3H)-one is a member of the six-membered tricyclic molecule that contains nitrogen and oxygen. In this molecule, the C2 position on the piperidine ring is attached to the bicyclic chroman-4-one (2,3-dihydro-1-benzopyran-4-one) unit .
Chemical Reactions Analysis
The synthesis of spirochromanones from substituted . A spiro compounds is usually formed by the simultaneous reactions of condensation and cyclization .
Wissenschaftliche Forschungsanwendungen
a. Antidiabetic Agents: Spiro[chroman-2,4’-piperidine]-4(3H)-one derivatives have shown promise as antidiabetic agents. Researchers have developed analogues with low molecular weight bridgehead electronegative atoms, aiming to discover lead compounds for diabetes treatment .
b. Anticancer Properties: Chromanone-based spiro compounds exhibit pharmacological potential against cancer. They have been investigated for their activity against various cancer cell lines, including human ovarian cancer (A2780), murine melanoma (B16F10), human breast carcinoma (MCF-7), and human colorectal adenocarcinoma (HT-29) .
c. Antioxidant and Anti-Inflammatory Effects: Spiro[chromane-2,4’-piperidine]-4(3H)-one derivatives possess antioxidant and anti-inflammatory properties. These compounds may play a role in mitigating oxidative stress and inflammation-related diseases .
d. Cardiovascular Applications: The spirochromanone scaffold has been explored as an antihypertensive agent. Its potential impact on cardiovascular health warrants further investigation .
e. Antimalarial Activity: Certain spiro[chromane-2,4’-piperidine]-4(3H)-one derivatives have demonstrated antimalarial activity. Researchers continue to explore their efficacy against Plasmodium species .
f. Other Therapeutic Areas: Additional areas of interest include anti-obesity, antitumor, and antiplasmodial effects. Researchers have reported advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones in pre-clinical and clinical studies .
Synthetic Methods and Structural Relevance
The synthesis of spiro[chromane-2,4’-piperidine]-4(3H)-one-derived compounds has seen remarkable progress. Researchers have developed synthetic methods, and the structural relevance of these compounds continues to be explored . Notably, the reaction involving N-Boc-piperidin-4-one and acetophenone in the presence of pyrrolidine has been demonstrated .
Wirkmechanismus
Target of Action
Spiro[chroman-2,4’-piperidine] is a versatile scaffold that has been utilized by medicinal chemists and pharmacologists to yield therapeutically effective biologicals . It has been incorporated in a wide variety of pharmaceuticals and biochemicals . The piperidine moiety, due to its conformational flexibility, enables the entire molecular framework to access a diverse range of therapeutic targets .
Mode of Action
The functionalization of the basic spiro[chroman-2,4’-piperidine] entity leads to structural diversity in product structure . This diversity allows the compound to interact with its targets in various ways, leading to a range of biological activities.
Biochemical Pathways
Compounds with this backbone have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor agents . This suggests that Spiro[chroman-2,4’-piperidine] may affect a variety of biochemical pathways related to these conditions.
Result of Action
The diverse biological activities in the assorted derivatives of Spiro[chroman-2,4’-piperidine] indicate its potential in ameliorating various disease conditions . .
Safety and Hazards
Zukünftige Richtungen
In the recent past, significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations . This highlights the remarkable development in the synthesis of spiro[chroman-2,4’-piperidine]-4(3H)-one-derived compounds over the past several years while focusing on the aspects of their therapeutical importance .
Eigenschaften
IUPAC Name |
spiro[3,4-dihydrochromene-2,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-12-11(3-1)5-6-13(15-12)7-9-14-10-8-13/h1-4,14H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKWKFTXXFZPQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)OC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the Structure-Activity Relationship (SAR) of Spiro[chroman-2,4'-piperidine] derivatives concerning their ACC inhibitory activity?
A2: The abstract [] highlights that the Spiro[chroman-2,4'-piperidine] scaffold can be modified at various positions to modulate its ACC inhibitory activity. Specifically, it mentions modifications at the Ar1, R1, R3, and R4 positions. For example, Ar1 can be substituted with aromatic rings like indole, benzimidazole, or 1,2-benzisoxazole, while R1 can be phenyl, tetrazolyl, or pyridyl. This suggests that different substituents at these positions can influence the potency and selectivity of these compounds as ACC inhibitors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


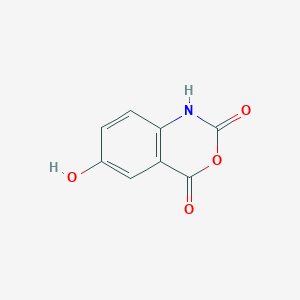
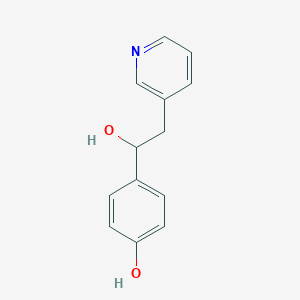
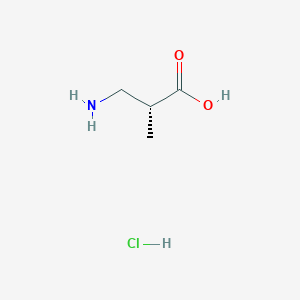
![2-[(2R)-butan-2-yl]aniline](/img/structure/B174226.png)

